
N-(4-bromo-3-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-3-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, also known as BMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Research in organic synthesis explores the development of novel compounds with unique structures and functionalities. For instance, studies on the synthesis of N-benzothiazol-2-yl-amides and benzimidazoles indicate the importance of these compounds in generating biologically active molecules through efficient synthetic routes. These methods often involve copper-catalyzed intramolecular cyclization or reactions with isocyanides, showcasing the versatility of thiazole and benzimidazole derivatives in organic synthesis (Wang et al., 2008); (Lygin & Meijere, 2009).
Anticancer and Antifungal Activities
Compounds with thiazole and benzamide groups have been evaluated for their anticancer and antifungal properties. Research demonstrates that certain N-substituted benzamides exhibit moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents (Ravinaik et al., 2021). Similarly, antifungal activity studies on N-substituted benzamides reveal their potential in addressing fungal infections, although the activity varies based on the substitution pattern (Saeed et al., 2008).
Antipathogenic Properties
The synthesis and characterization of thiourea derivatives, including those related to benzamide structures, have shown significant antipathogenic activity, particularly against biofilm-forming bacteria. This research underscores the potential of such compounds in the development of new antimicrobial agents with specific applications in combating biofilm-associated infections (Limban et al., 2011).
Material Science Applications
In the realm of materials science, the structural features of benzamide derivatives, including those with bromo and thiazole groups, have been explored for the development of novel materials. For example, the synthesis and structural analysis of complexes with metal ions illustrate the potential of these compounds in creating materials with specific electronic or catalytic properties (Binzet et al., 2009).
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-13-12-15(6-9-17(13)19)20-18(22)14-4-7-16(8-5-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEHFCZKSJOGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)

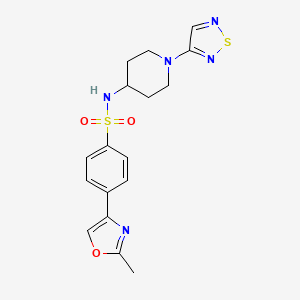
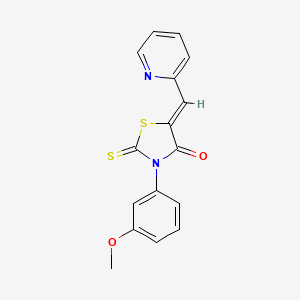
![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)

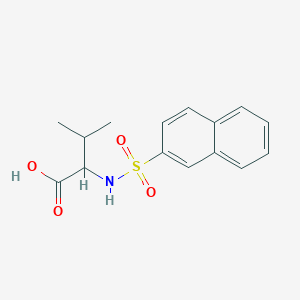

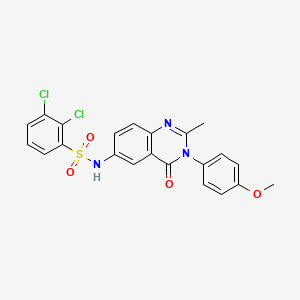
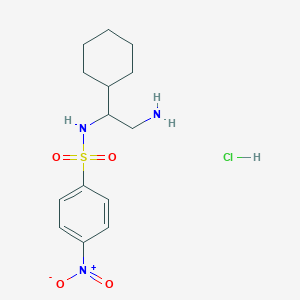
![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)
![2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)